
3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one is a compound that belongs to the indolin-2-one family, which is known for its diverse biological activities. This compound features an indolin-2-one core with an allyl group and a pyridin-2-ylmethyl group attached to it. Indolin-2-one derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one typically involves the reaction of indolin-2-one with allyl bromide and pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form an alcohol.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound may also inhibit key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its potent anti-inflammatory activity.
3-(Nitromethylene)indolin-2-one: Exhibits significant antimicrobial properties.
3-(Pyridin-2-ylmethyl)indolin-2-one: Similar structure but lacks the allyl group, leading to different biological activities.
Uniqueness
3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one is unique due to the presence of both allyl and pyridin-2-ylmethyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-prop-2-enyl-3-(pyridin-2-ylmethyl)-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O/c1-2-10-17(12-13-7-5-6-11-18-13)14-8-3-4-9-15(14)19-16(17)20/h2-9,11H,1,10,12H2,(H,19,20) |
InChI Key |
OUHCUEVEGYZKDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2NC1=O)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.